molecular formula C9H5Br7O B11957084 Benzene, pentabromo(2,3-dibromopropoxy)- CAS No. 32577-34-7

Benzene, pentabromo(2,3-dibromopropoxy)-

Cat. No.: B11957084
CAS No.: 32577-34-7
M. Wt: 688.5 g/mol
InChI Key: JHEUBGXRQQQKCW-UHFFFAOYSA-N
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Description

Benzene, pentabromo(2,3-dibromopropoxy)- (CAS 21850-44-2) is a brominated aromatic compound structurally characterized by a benzene ring substituted with five bromine atoms and a 2,3-dibromopropoxy group. This high degree of bromination renders it effective as a flame retardant, particularly in polymers and electronic materials. Its molecular formula is $ \text{C}{12}\text{H}{10}\text{Br}_{10}\text{O} $, reflecting the incorporation of ten bromine atoms.

Properties

CAS No.

32577-34-7

Molecular Formula

C9H5Br7O

Molecular Weight

688.5 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3-dibromopropoxy)benzene

InChI

InChI=1S/C9H5Br7O/c10-1-3(11)2-17-9-7(15)5(13)4(12)6(14)8(9)16/h3H,1-2H2

InChI Key

JHEUBGXRQQQKCW-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, pentabromo(2,3-dibromopropoxy)- typically involves the bromination of benzene derivatives. One common method includes the reaction of pentabromophenol with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and bromine concentration .

Chemical Reactions Analysis

Bromination of Benzene

The benzene ring is brominated using a Lewis acid catalyst (e.g., FeBr₃) in a solvent like dichloromethane or toluene. The reaction proceeds via electrophilic substitution, targeting multiple positions on the ring to achieve pentabromination .

Etherification with a Brominated Propoxy Group

The propoxy group (CH₂CHBrCH₂O⁻) is introduced via nucleophilic substitution or esterification. The brominated propoxy fragment is typically synthesized separately through bromination of propyl ether or alcohol precursors .

Table 1: Key Reagents and Conditions for Synthesis

StepReagentsSolventTemperatureCatalyst
BrominationBr₂, FeBr₃Dichloromethane0–5°CFeBr₃
EtherificationPropoxy fragmentToluene80–100°CH₂SO₄
  • Degradation and Byproduct Formation
    The compound undergoes degradation under thermal or environmental stress, potentially forming toxic byproducts. Studies indicate that brominated flame retardants like this compound may release dioxins and furans during combustion or industrial processes .

Potential Byproducts

  • Polychlorinated Dibenzo-p-dioxins (PCDDs) : Formed via incomplete combustion or catalytic debromination .

  • Polychlorinated Dibenzofurans (PCDFs) : Generated through similar pathways as PCDDs .

  • Hydrobromic Acid (HBr) : Released during thermal decomposition.

Table 2: Common Byproducts and Formation Conditions

ByproductFormation ConditionsDetection Method
PCDDsCombustion, catalytic debrominationGC-MS
PCDFsThermal degradationGC-MS
HBrThermal decompositionTitration
  • Chemical Stability and Reactivity
    The compound exhibits stability under normal conditions but reacts under specific stimuli:

  • Thermal Stability : Decomposes at temperatures exceeding 300°C, releasing brominated fragments .

  • Hydrolysis : Resistant to hydrolysis due to electronegative bromine atoms stabilizing the ether linkage.

  • Radical Reactions : Undergoes benzylic bromination via radical initiators (e.g., AIBN) to form halomethyl derivatives .

  • Analytical Characterization
    Advanced techniques are used to analyze the compound’s purity and composition:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies brominated byproducts and confirms structural integrity .

  • Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability .

  • Thermogravimetric Analysis (TGA) : Measures mass loss during heating .

Table 3: Analytical Methods for Characterization

TechniquePurposeKey Parameters
GC-MSPurity, byproduct detectionColumn: DB-I; Carrier gas: He
DSCMelting point determinationHeating rate: 10°C/min
TGAThermal stability assessmentTemperature range: 25–300°C
  • Environmental and Health Implications
    While effective as a flame retardant, the compound’s persistence in the environment raises concerns:

  • Bioaccumulation : High bromine content enhances lipophilicity, leading to bioaccumulation in ecosystems .

  • Toxicity : Potential carcinogenic effects due to dioxin/furan byproducts .

Scientific Research Applications

Flame Retardant Applications

Brominated flame retardants (BFRs), including benzene, pentabromo(2,3-dibromopropoxy)-, are widely employed in various industries due to their effectiveness in reducing the flammability of materials. The following table summarizes key applications:

Application Area Details
Electronics Used in circuit boards and electronic housings to prevent fire hazards.
Textiles Incorporated into fabrics to enhance fire resistance in upholstery and clothing.
Construction Materials Added to plastics and foams used in building materials for safety compliance.
Automotive Industry Utilized in components to improve fire safety standards in vehicles.

Health Implications

The use of benzene, pentabromo(2,3-dibromopropoxy)- raises significant health concerns due to its potential toxicity. Studies indicate that exposure to brominated compounds can lead to various health issues:

  • Carcinogenicity : Some studies classify certain brominated flame retardants as potential carcinogens. For instance, penta- and tetra-bromodiphenyl ethers have been linked to liver and thyroid toxicity .
  • Endocrine Disruption : There is evidence suggesting that these compounds may disrupt endocrine functions, leading to reproductive and developmental health issues .
  • Neurodevelopmental Effects : Research indicates potential neurodevelopmental impacts from exposure to brominated flame retardants during critical developmental periods .

Environmental Considerations

The environmental impact of benzene, pentabromo(2,3-dibromopropoxy)- is a growing concern due to its persistence and bioaccumulation potential:

  • Persistence : Brominated compounds are known for their stability in the environment, leading to long-term ecological effects .
  • Bioaccumulation : These substances can accumulate in the food chain, posing risks to wildlife and humans alike .
  • Regulatory Actions : Various countries are implementing regulations to limit the use of harmful brominated flame retardants due to their adverse environmental effects .

Case Study 1: Exposure Assessment in Industrial Settings

A detailed exposure assessment was conducted in shoe factories where workers were exposed to various solvents including benzene derivatives. The findings highlighted the significance of workplace safety measures and the need for monitoring chemical exposure levels among workers .

Case Study 2: Environmental Impact Analysis

Research focusing on the environmental impact of brominated flame retardants revealed their potential for long-range transport and accumulation in ecosystems. This study underscores the necessity for comprehensive risk assessments and regulatory frameworks aimed at minimizing environmental exposure .

Mechanism of Action

The mechanism of action of Benzene, pentabromo(2,3-dibromopropoxy)- involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparison with Similar Brominated Flame Retardants

Structural and Functional Group Analysis

  • Target Compound : The 2,3-dibromopropoxy group introduces ether-linked bromine atoms, enhancing thermal stability and flame-retardant efficacy.
  • Decabromodiphenyl Ether (DecaBDE, CAS 1163-19-5) : Contains two pentabrominated benzene rings linked by an ether bond. Unlike the target compound, DecaBDE lacks aliphatic bromine substituents .
  • Tetrabromobisphenol A (TBBPA, CAS 79-94-7): Features a bisphenol A backbone with four bromine atoms. It is structurally distinct due to its hydroxyl groups and lower bromine content .
Table 1: Structural Comparison
Compound Bromine Atoms Functional Groups Key Structural Features
Benzene, pentabromo(2,3-dibromopropoxy)- 10 Ether, aliphatic Br Aliphatic and aromatic bromination
Decabromodiphenyl Ether 10 Ether Two pentabrominated benzene rings
Tetrabromobisphenol A 4 Hydroxyl, isopropylidene bridge Bisphenol backbone

Physicochemical Properties

  • Water Solubility : Benzene, pentabromo(2,3-dibromopropoxy)- is expected to exhibit extremely low solubility (<0.1 µg/L at 25°C), comparable to DecaBDE .
  • Vapor Pressure : Likely very low (<10$^{-5}$ Pa) due to high molecular weight, mirroring trends in other polybrominated compounds .
Table 2: Physicochemical Properties
Compound Water Solubility (µg/L) Log Kow Vapor Pressure (Pa)
Benzene, pentabromo(2,3-dibromopropoxy)- <0.1 (inferred) >6.0 <10$^{-5}$ (inferred)
Decabromodiphenyl Ether <0.1 6.27–9.97 4.63×10$^{-5}$
Tetrabromobisphenol A 4.1 (pH 7) 4.5–5.9 2.4×10$^{-8}$

Environmental Persistence and Fate

  • Half-Lives : Brominated flame retardants exhibit long environmental persistence. For DecaBDE, half-lives are 150 days (soil), 600 days (sediment), and 11–19 days (air) . The target compound likely shares similar persistence due to structural similarities.
  • Degradation Pathways : Resistance to aerobic degradation is common; reductive debromination may occur in anaerobic environments, generating lower-brominated congeners .

Toxicity Profiles

  • Neurotoxicity: DecaBDE causes neurobehavioral abnormalities in mammals and aquatic organisms, a concern also relevant to the target compound due to shared bromination patterns .
  • Endocrine Disruption : TBBPA is linked to thyroid hormone disruption, while the target compound’s aliphatic bromine may enhance interactions with thyroid receptors .
  • Ecotoxicological Effects : Chronic exposure to brominated flame retardants disrupts aquatic ecosystems, with bioaccumulation observed in fish and invertebrates .

Regulatory and Industrial Status

  • Regulatory Actions :
    • The target compound is regulated under Canada’s Environmental Protection Act (1999), with conditions imposed on its use .
    • DecaBDE is restricted under the Stockholm Convention due to its persistence and toxicity .
  • Industrial Use : Both compounds are used in electronics and textiles, but market shifts toward alternatives like phosphorus-based flame retardants are ongoing .

Biological Activity

Benzene, pentabromo(2,3-dibromopropoxy)-, commonly recognized as a brominated flame retardant (BFR), is part of a class of chemicals used to inhibit combustion in various materials. While effective in fire prevention, the biological activity and potential health effects of such compounds have raised significant concerns among researchers and health professionals. This article delves into the biological activity of this compound, examining its toxicological profile, mechanisms of action, and implications for human health and the environment.

Chemical Structure and Properties

The compound's structure includes multiple bromine atoms attached to a benzene ring, which is known to enhance its flame-retardant properties. The presence of the dibromopropoxy group further influences its chemical behavior and biological interactions.

Carcinogenicity

Research indicates that brominated flame retardants, including pentabromo(2,3-dibromopropoxy)-, may exhibit carcinogenic properties. A study highlighted the potential for these compounds to induce multiple-organ carcinogenic effects through genotoxic mechanisms. Specifically, it was noted that certain metabolites could be responsible for these effects, suggesting a need for further investigation into their long-term health impacts .

Endocrine Disruption

Brominated compounds are suspected endocrine disruptors. Evidence suggests that they can interfere with hormonal functions in both humans and wildlife. The structural similarities between these compounds and known endocrine disruptors raise concerns about their potential to cause reproductive and developmental toxicity .

The biological activity of pentabromo(2,3-dibromopropoxy)- is largely attributed to its ability to interact with cellular mechanisms:

  • Genotoxicity : Studies have shown that exposure can lead to DNA damage and mutations, contributing to carcinogenesis .
  • Endocrine Activity : The compound may mimic or inhibit natural hormones, disrupting normal endocrine functions .
  • Neurodevelopmental Effects : Some studies suggest that exposure to BFRs can affect neurodevelopment in children, leading to cognitive impairments .

Environmental Impact

Brominated flame retardants are persistent in the environment and can bioaccumulate in living organisms. Research indicates that these compounds can undergo photodegradation and biotransformation, leading to the formation of potentially harmful metabolites .

Case Studies

  • Human Exposure : A biomonitoring study revealed elevated levels of PBDEs (polybrominated diphenyl ethers) in human tissues in regions with high consumption of products containing these flame retardants. This raises concerns about chronic exposure and its implications for public health .
  • Wildlife Studies : Research conducted on aquatic organisms exposed to BFRs demonstrated significant toxic effects, including reproductive failures and developmental abnormalities .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionEvidence Source
CarcinogenicityPotential to induce tumors through genotoxic mechanisms
Endocrine DisruptionInterference with hormonal functions
Neurodevelopmental ToxicityCognitive impairments linked to prenatal exposure
BioaccumulationPersistent presence in human tissues and wildlife

Q & A

Q. What are the established synthesis protocols for Benzene, pentabromo(2,3-dibromopropoxy)-, and how are impurities controlled during production?

The synthesis typically involves bromination of bisphenol A derivatives under controlled conditions. For example, tetrabromobisphenol A (TBBPA) is reacted with 2,3-dibromopropanol in the presence of catalysts like aluminum chloride or sulfuric acid to introduce the dibromopropoxy group . Key steps include:

  • Temperature control : Reactions are maintained at 60–80°C to avoid side reactions.
  • Purification : Recrystallization from ethanol or acetone removes unreacted brominated intermediates.
  • Impurity analysis : GC-MS or HPLC is used to monitor residual dibromopropanol (<0.5% threshold) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimized with a DB-5 column (30 m × 0.25 mm) and helium carrier gas (1.2 mL/min) to resolve brominated byproducts .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated chloroform confirm substitution patterns (e.g., δ 4.2–4.5 ppm for dibromopropoxy protons) .
  • Elemental Analysis : Bromine content should align with theoretical values (58–60% by weight) .

Q. What are the critical physical properties relevant to experimental design?

PropertyValueReference
Melting Point179–184°C (varies by purity)
Molecular FormulaC₁₅H₁₂Br₆O₂
Density2.1–2.2 g/cm³
SolubilityInsoluble in water; soluble in acetone, DCM

Advanced Research Questions

Q. How does this compound behave in environmental matrices, and what methodologies assess its bioaccumulation potential?

  • Environmental Fate : Hydrophobic (log Kow ~8.2) with high adsorption to sediments. Aerobic degradation half-life exceeds 180 days in soil .
  • Bioaccumulation Assays : Use OECD TG 305 guidelines with Daphnia magna or fish models. Biomagnification factors (BMFs) >1,000 indicate significant trophic transfer .
  • Degradation Products : LC-MS/MS identifies debrominated metabolites (e.g., tribromopropoxy derivatives) in microbial cultures .

Q. What mechanistic insights explain its endocrine-disrupting effects in vitro?

  • Thyroid Hormone Interference : Competes with thyroxine (T4) for binding to transthyretin (IC₅₀ = 5 µM) in competitive ELISA assays .
  • CYP450 Inhibition : Reduces CYP3A4 activity by 40% in human hepatocytes at 10 µM (measured via luminescent substrates) .
  • Oxidative Stress Markers : Increases ROS production in SH-SY5Y neuronal cells (2-fold at 50 µM; measured via DCFH-DA fluorescence) .

Q. How do regulatory frameworks influence its research applications?

RegulationRequirementReference
EU POPs RegulationProhibited in consumer products (limit: 0.01% w/w)
Canada CEPA 1999Restricted in industrial releases; requires alternatives assessment
TSCA (USA)Listed as a Work Plan Chemical for risk evaluation

Data Contradictions and Resolutions

  • Melting Point Variability : Reported as 179–182°C in industrial-grade samples vs. 179–184°C in purified batches . Resolution: Purity (>97% GC) and crystallinity affect thermal behavior.
  • Ecotoxicity Data : LC₅₀ for Daphnia magna ranges from 0.8 mg/L to 1.2 mg/L . Resolution: Differences in test conditions (e.g., pH, dissolved organic carbon) alter bioavailability.

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